molecular formula C12H15N3S2 B13757079 Thiadrine thiocyanate CAS No. 24702-95-2

Thiadrine thiocyanate

Cat. No.: B13757079
CAS No.: 24702-95-2
M. Wt: 265.4 g/mol
InChI Key: WNDFVBQJYJRMQO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazolidine (B150603) Derivatives in Chemical Research

The journey of thiazolidine derivatives in scientific inquiry dates back over a century. researchgate.net The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, serves as a foundational scaffold for a multitude of synthetic compounds. wikipedia.org Initially, research into these derivatives was driven by their presence in natural products, most notably the antibiotic penicillin. wikipedia.org Over the years, the versatility of the thiazolidine core has been extensively explored, leading to the development of a wide array of derivatives with diverse applications.

The synthesis of the 2,4-thiazolidinedione (B21345) (TZD) ring, a key structural motif, can be achieved from starting materials like α-chloroacetic acid and thiourea (B124793). pnrjournal.com This core structure has been a focal point in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. pnrjournal.comnih.gov The ability to functionalize the thiazolidine ring at various positions has allowed chemists to modulate the properties of these compounds, leading to the creation of extensive libraries of derivatives for various research purposes. researchgate.netnih.gov The continuous evolution of synthetic methodologies has further expanded the accessibility and diversity of thiazolidine-based molecules. nih.govresearchgate.net

The Pseudohalide Thiocyanate (B1210189) Anion in Contemporary Chemical Science

The thiocyanate anion (SCN⁻) is a fascinating and versatile species in chemistry, often referred to as a pseudohalide due to the similarity of its chemical reactions to those of halide ions. wikipedia.org It is a linear anion composed of a sulfur, a carbon, and a nitrogen atom. lmu.edu The study of thiocyanate has a long history, with its initial preparation dating back to 1809. nih.gov

In contemporary chemical science, the thiocyanate anion is ubiquitous. nih.gov It is a common ligand in coordination chemistry, forming complexes with a wide range of metal ions. nih.govacs.org The bonding of thiocyanate to a metal can occur through either the nitrogen or the sulfur atom, a property known as linkage isomerism, which influences the structure and properties of the resulting complex. nih.gov Beyond coordination chemistry, thiocyanate plays roles in organic synthesis, analytical chemistry, and even in biological systems as a metabolite. nih.govnih.gov Its ability to form colored complexes, such as the well-known blood-red iron(III) thiocyanate complex, has been historically significant in analytical methods. wikipedia.orgnih.gov Recent research has also explored the incorporation of thiocyanate into materials like perovskites to tune their electronic and optical properties. aip.org

Academic Significance of 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate within Organic and Inorganic Chemistry Frameworks

The compound 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate holds academic significance due to the unique combination of its cationic and anionic components. The 3,4-dimethyl-5-phenyl-2-iminothiazolidine cation is a derivative of the 2-iminothiazolidine scaffold, a class of compounds that has garnered considerable interest in synthetic and medicinal chemistry. researchgate.net The synthesis of related 2-iminothiazolidin-4-ones often involves the reaction of N-substituted 2-chloroacetamides with thiocyanates, highlighting the direct link between the two ions in a synthetic context. growingscience.combiointerfaceresearch.com

From an organic chemistry perspective, the interest lies in the synthesis, reactivity, and stereochemistry of the thiazolidine ring. The presence of substituents such as the dimethyl and phenyl groups influences the conformation and properties of the heterocyclic ring. bts.gov The imino group at the 2-position also presents opportunities for further chemical modification.

From an inorganic chemistry standpoint, the compound serves as a source of the thiocyanate anion, which can then be used to form various metal-thiocyanate complexes. tandfonline.comwm.edu The study of how the organic cation might influence the coordination behavior of the thiocyanate anion in solution or in the solid state is an area of potential research interest. The melting point of d-3,4-dimethyl-5-phenyl-2-iminothiazolidine thiocyanate has been reported as 170-171°C. googleapis.com

Scope and Objectives of Advanced Research on Thiadrine (B12812893) Thiocyanate

Advanced research on Thiadrine Thiocyanate would likely focus on several key areas, leveraging its unique chemical structure. The primary objectives of such research would be to fully characterize its physicochemical properties, explore its synthetic utility, and investigate potential applications based on its constituent ions.

Table 1: Key Research Objectives for this compound

Research AreaSpecific Objectives
Structural and Spectroscopic Analysis - Detailed single-crystal X-ray diffraction studies to determine the precise solid-state structure. - Comprehensive spectroscopic characterization using techniques like NMR, IR, and Mass Spectrometry.
Synthetic Methodology - Optimization of the synthesis of this compound. - Exploration of the reactivity of the 2-imino group for the preparation of novel derivatives.
Coordination Chemistry - Investigation of its use as a thiocyanate source for the synthesis of new metal complexes. - Study of the role of the organic cation as a potential counter-ion in influencing the properties of metal complexes.
Material Science - Exploration of its potential as a component in the synthesis of novel ionic liquids or functional materials.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24702-95-2

Molecular Formula

C12H15N3S2

Molecular Weight

265.4 g/mol

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid

InChI

InChI=1S/C11H14N2S.CHNS/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;2-1-3/h3-8,10,12H,1-2H3;3H

InChI Key

WNDFVBQJYJRMQO-UHFFFAOYSA-N

Canonical SMILES

CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethyl 5 Phenyl 2 Iminothiazolidine Thiocyanate

Synthesis of Key Precursors and Derivatization Strategies

The assembly of the Thiadrine (B12812893) thiocyanate (B1210189) core structure relies on the availability of key precursors that provide the necessary carbon and heteroatom framework. The 3,4-dimethyl-5-phenyl portion of the molecule is structurally related to ephedrine (B3423809) and pseudoephedrine, suggesting that chiral amino alcohols are viable starting materials.

A primary precursor is N-methyl-1-phenyl-1,2-propanediamine or a related derivative. Derivatization strategies would focus on converting a hydroxyl group from an amino alcohol precursor (like N-methylephedrine) into a suitable leaving group or a thiol. For instance, reaction with a thiourea (B124793) derivative is a common strategy for building the 2-imino-thiazolidine ring system.

Another key precursor is a suitably substituted thiourea, such as N-(1-phenyl-2-propyl)-N'-methylthiourea. This intermediate contains the necessary N-C-N-S backbone and can be cyclized with an appropriate C2 electrophile to form the five-membered thiazolidine (B150603) ring.

Optimized Reaction Pathways and Mechanistic Considerations for Formation of the Thiazolidinium Cation

The formation of the 2-iminothiazolidine ring is the central transformation in the synthesis of the Thiadrine cation. One established pathway for analogous structures involves the reaction of a chloroacetamide derivative with ammonium (B1175870) thiocyanate. growingscience.combiointerfaceresearch.com This reaction proceeds via an initial S-alkylation of the thiocyanate ion, followed by an intramolecular cyclization where the nitrogen of the amide attacks the newly formed thiocarbonyl group, ultimately leading to the iminothiazolidinone ring after dehydration. For the target molecule, a similar reaction could be envisioned starting from a 2-chloro-N-methyl-N-(1-phenylpropyl)acetamide.

Alternatively, the condensation of an N,N'-disubstituted thiourea with a 1,2-dihaloethane or a similar dielectrophile provides a direct route to the 2-iminothiazolidinium salt. The mechanism involves sequential nucleophilic substitution, where the sulfur and then a nitrogen atom of the thiourea attack the electrophilic carbons, leading to ring closure.

The formation of the thiazolidine ring can also be viewed as a type of bioorthogonal reaction, similar to the condensation between 1,2-aminothiols and aldehydes. nih.gov Although this specific reaction leads to a different substitution pattern, the underlying principle of intramolecular cyclization driven by the proximity of nucleophilic sulfur and nitrogen atoms is a key mechanistic consideration. The stability and reaction kinetics can be influenced by pH and the nature of the substituents. nih.gov

Thiocyanation Methods and Regioselectivity in Complex Molecule Synthesis

In the context of Thiadrine thiocyanate, "thiocyanation" refers to the introduction of the thiocyanate (SCN⁻) anion as the counter-ion to the positively charged 2-iminothiazolidinium cation. This is typically a straightforward salt formation step achieved by performing the final cyclization in the presence of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). growingscience.combiointerfaceresearch.com

However, the term also broadly covers the introduction of the -SCN functional group onto a molecule via C-H functionalization or other methods. jchemlett.comorganic-chemistry.org These methods are highly relevant for synthesizing precursors or related structures. Direct thiocyanation of electron-rich aromatic and heterocyclic compounds is a well-developed field. jchemlett.com Various reagents and catalysts can be employed to achieve high regioselectivity. For instance, methods using a combination of bromodimethylsulfonium bromide (BDMS) and ammonium thiocyanate have shown excellent efficiency and regioselectivity for the para-thiocyanation of anilines and phenols. organic-chemistry.org For heteroaromatic compounds like indoles, thiocyanation typically occurs at the electron-rich C3 position. acs.orgsapub.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound, particularly in the thiocyanation step.

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. nih.govrsc.org The thiocyanation of various aromatic compounds, including anilines, phenols, and indoles, has been successfully achieved by ball-milling with ammonium thiocyanate and an oxidizing agent like ammonium persulfate. nih.govacs.org These reactions are often faster, produce high yields, and simplify purification by eliminating the need for bulk solvents. acs.orgrsc.org For example, the mechanochemical thiocyanation of indoles using N-chlorosuccinimide and NaSCN proceeds to completion within 15-30 minutes. rsc.org A similar solvent-free approach could potentially be used for the cyclization step to form the thiazolidinium ring.

Photochemical and electrochemical methods are powerful green tools that use light or electrical energy, respectively, to drive reactions, often under mild conditions. rsc.orgnih.gov These techniques have been extensively developed for C-S bond formation. nih.gov Visible-light-mediated photocatalysis, for example, can generate thiocyanate radicals (•SCN) from ammonium thiocyanate, which can then react with a wide range of substrates. rsc.org This has been used for the C-3 thiocyanation of indoles and imidazoheterocycles. rsc.org

Electrochemical synthesis offers another sustainable route, replacing chemical oxidants with electrons. mdpi.com The electrochemical oxidation of the thiocyanate anion can generate the reactive intermediates needed for addition or cyclization reactions. This strategy has been successfully applied to create thiocyanato-containing benzoxazines through an electrochemical thiocyanation/cyclization cascade, a process that is both catalyst-free and oxidant-free. mdpi.com Such a protocol could be adapted for the ring-closing step in the synthesis of the Thiadrine cation.

Synthesis of Deuterated or Isotopically Labeled this compound Analogues

Isotopically labeled compounds are invaluable tools for mechanistic studies and as internal standards in analytical chemistry. elsevierpure.com The synthesis of deuterated or ¹⁴C-labeled this compound analogues can be achieved by incorporating the label at various stages.

One direct approach is to use labeled starting materials. For example, to introduce deuterium (B1214612) at the N-methyl position, deuterated methyl iodide ([d₃]methyl iodide) could be used in the initial synthesis of the N-methylated amino alcohol precursor. nih.gov Similarly, a ¹⁴C label could be introduced using [¹⁴C]methyl iodide. nih.gov For labeling the phenyl ring, a deuterated benzaldehyde (B42025) could be used as a starting material in a more fundamental synthesis of the backbone.

Another strategy is direct C-H deuteration of a late-stage intermediate or the final product. While methods for direct deuteration of amines exist, they can sometimes lack selectivity. epj-conferences.org More controlled methods, such as the catalytic stereoinversion of amino acids in the presence of D₂O, have been developed and could potentially be adapted for precursors. nih.gov For instance, pseudoprolines derived from serine and cysteine have been shown to undergo rapid deuteration. nih.gov The synthesis of labeled analogues requires careful planning to ensure the label is incorporated efficiently and at the desired position.

Structural Elucidation and Advanced Bonding Characterization of 3,4 Dimethyl 5 Phenyl 2 Iminothiazolidine Thiocyanate

Single-Crystal X-ray Diffraction Analysis of Solid-State Architecture

Conformational Analysis of the Thiazolidine (B150603) Ring and Phenyl Group

Without access to primary research data for 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate (B1210189), any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Anion-Cation Interactions within the Crystal Lattice

A detailed analysis of the anion-cation interactions requires specific crystallographic data, which is not available. Such an analysis would typically involve identifying and quantifying the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, between the 3,4-dimethyl-5-phenyl-2-iminothiazolidinium cation and the thiocyanate anion within the crystal structure.

Electron Diffraction and Microscopy Techniques for Nanostructural Characterization

Information regarding the use of electron diffraction and microscopy to study the nanostructure of this compound is absent from the scientific literature. These techniques would be employed to understand the morphology, crystal habits, and any nanoscale ordering of the material, which has not been reported.

Chiroptical Spectroscopy for Stereochemical Insights

There are no published studies on the use of chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), for the stereochemical analysis of 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate. As this compound possesses stereocenters, such studies would be crucial in determining its absolute configuration and understanding its chiral properties, but this research has not been publicly documented.

Due to the lack of specific data for 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate, the requested data tables and detailed research findings for the outlined sections cannot be generated.

Reactivity and Mechanistic Studies of Thiadrine Thiocyanate Derivatives

Nucleophilic and Electrophilic Reactivity of the Thiocyanate (B1210189) Moiety

The thiocyanate ion (SCN⁻) is a classic example of an ambident nucleophile, meaning it can attack electrophiles from either the sulfur or the nitrogen atom. nih.gov The site of attack is influenced by several factors, including the nature of the electrophile (hard or soft acid-base theory), the solvent, and the reaction conditions. nih.gov

Nucleophilic Reactivity:

Generally, the sulfur atom of the thiocyanate ion is considered a soft nucleophile and preferentially attacks soft electrophiles, such as alkyl halides, leading to the formation of alkyl thiocyanates (R-SCN). nih.gov Conversely, the nitrogen atom is a harder nucleophile and tends to attack harder electrophiles. The table below summarizes the nucleophilic reactivity of the thiocyanate ion with various electrophiles.

Electrophile TypeMajor ProductReaction Type
Alkyl Halides (e.g., R-Br, R-Cl)Alkyl Thiocyanate (R-SCN)SN2
Acyl Halides (e.g., R-COCl)Acyl Isothiocyanate (R-NCS)Nucleophilic Acyl Substitution
Aryl Diazonium SaltsAryl Thiocyanate (Ar-SCN)Sandmeyer-type reaction
Activated Aromatic CompoundsAryl Thiocyanate (Ar-SCN)SNAr

Electrophilic Reactivity:

Organic thiocyanates (R-SCN) themselves possess electrophilic centers and can react with nucleophiles. The primary electrophilic sites are the carbon atom of the cyano group and the sulfur atom. ekb.eg Attack at the cyano carbon leads to the displacement of the sulfide (B99878) portion, while attack at the sulfur atom results in the cleavage of the C-S bond. For instance, Grignard reagents have been shown to attack the sulfur atom of 2-quinoxalinyl thiocyanate, yielding the corresponding sulfide. ekb.eg In contrast, hydroxide (B78521) and ethoxide ions preferentially attack the cyano carbon. ekb.eg

Rearrangement Reactions: Thiocyanate-Isothiocyanate Isomerization Pathways

A characteristic reaction of many organic thiocyanates is their isomerization to the thermodynamically more stable isothiocyanates (R-NCS). edu.krdijrps.com This rearrangement is particularly facile for allylic and benzylic thiocyanates. Several mechanistic pathways have been proposed for this isomerization.

One common pathway involves an ionization mechanism, where the C-SCN bond cleaves to form a carbocation and a thiocyanate anion, which then recombine through the nitrogen atom. dntb.gov.ua Another proposed mechanism is a direct nucleophilic attack of the nitrogen atom of one thiocyanate molecule on the carbon of another. dntb.gov.ua For allylic thiocyanates, a researchgate.netresearchgate.net-sigmatropic rearrangement is also a possible intramolecular pathway. dntb.gov.ua

The isomerization can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. ijrps.com

Oxidative and Reductive Transformation Chemistry

The thiocyanate group can undergo both oxidative and reductive transformations, leading to a variety of sulfur-containing compounds.

The oxidation of organic thiocyanates can yield different products depending on the oxidizing agent and reaction conditions. For example, oxidation of thiocyanate ions with peroxomonosulfate has been shown to proceed through the formation of hypothiocyanite (B1210458) (OSCN⁻) as an intermediate. nih.govhilarispublisher.com The reaction of thiocyanate with bromamine-T in an alkaline medium has also been studied, revealing a first-order kinetics with respect to the oxidant. researchgate.net The table below presents some examples of oxidative transformations.

Oxidizing AgentProduct(s)
Peroxomonosulfate (Oxone®)Sulfate, Cyanide, Cyanate nih.govhilarispublisher.comCurrent time information in Bangalore, IN.
Hydrogen PeroxideSulfate, Cyanide Current time information in Bangalore, IN.
Bromamine-TSulfate, Cyanide researchgate.net

The reduction of organic thiocyanates is a common method for the synthesis of thiols (mercaptans). researchgate.netnih.govrsc.org Various reducing agents can be employed for this transformation, each with its own advantages and limitations.

A widely used method involves the use of an alkali metal, such as sodium, in liquid ammonia, which selectively cleaves the carbon-sulfur bond to form the corresponding thiol. researchgate.net Other methods include catalytic hydrogenation and the use of metal hydrides like lithium aluminum hydride. nih.gov More recently, phosphorus pentasulfide (P₂S₅) in refluxing toluene (B28343) has been reported as a mild and efficient reagent for the conversion of organic thiocyanates to thiols. nih.govrsc.org

Reducing AgentProduct
Na/NH₃ (liquid)Thiol (R-SH) researchgate.net
LiAlH₄Thiol (R-SH) nih.gov
Zn/HClThiol (R-SH) researchgate.netnih.gov
P₂S₅/TolueneThiol (R-SH) nih.govrsc.org
Pd/C, H₂Thiol (R-SH) nih.gov

Cyclization Reactions and Heterocyclic Ring Transformations

The thiocyanate group is a valuable precursor in the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. niscpr.res.intandfonline.comnih.govacs.org These reactions often involve the in-situ formation of a reactive intermediate from the thiocyanate, which then undergoes cyclization.

For instance, 2-iminothiazolidines can be synthesized through the reaction of N-arylsulfonylaziridines with sodium thiocyanate. mdpi.com In this reaction, the thiocyanate ion acts as a nucleophile, opening the aziridine (B145994) ring, followed by an intramolecular cyclization. Similarly, the reaction of 2-chloro-N-substituted acetamides with potassium or ammonium (B1175870) thiocyanate is a common route to 2-imino-3-substituted-thiazolidin-4-ones. ijrps.comchemistryjournal.net

The synthesis of thiocyanate-containing heterocycles can also be achieved through radical cyclization reactions. tandfonline.compensoft.net For example, photochemically promoted cascade cyclizations of aryl alkynes with ammonium thiocyanate have been developed to construct complex fused heterocyclic systems containing a vinyl thiocyanate moiety. pensoft.net

The table below summarizes some examples of cyclization reactions involving thiocyanates.

ReactantsProduct Heterocycle
N-Arylsulfonylaziridine + NaSCN2-Iminothiazolidine mdpi.com
2-Chloro-N-arylacetamide + KSCN2-Imino-3-aryl-thiazolidin-4-one chemistryjournal.net
Aryl alkyne + NH₄SCN (photochemical)Thiocyanate-containing quinolino[2,1-b]quinazolinones pensoft.net
2-(Thiocyanomethyl)aziridine + TiCl₄2-Imino-1,3-thiazolidine acs.orgnih.gov

Mechanistic Investigations of C-S Bond Formation and Cleavage

The formation and cleavage of the carbon-sulfur (C-S) bond are fundamental processes in the chemistry of thiocyanates.

C-S Bond Formation: The most common method for C-S bond formation to generate thiocyanates is the nucleophilic substitution of an alkyl or aryl halide with a thiocyanate salt. Electrophilic thiocyanation of aromatic and heteroaromatic compounds is another important route, often proceeding through the in-situ generation of an electrophilic thiocyanating agent like thiocyanogen (B1223195) ((SCN)₂) or N-thiocyanatosuccinimide (NTS). mdpi.comnih.gov

C-S Bond Cleavage: The C-S bond in thiocyanates can be cleaved under various conditions. As discussed in the reduction section, reductive cleavage is a key step in the synthesis of thiols. researchgate.netnih.govrsc.org This cleavage can occur through a stepwise mechanism involving a radical anion intermediate or a concerted mechanism, depending on the substrate and reaction conditions.

Oxidative cleavage can also occur, as seen in the oxidation of thiocyanates to sulfates and cyanides. nih.govresearchgate.netCurrent time information in Bangalore, IN. Furthermore, photochemical C-S bond cleavage has been utilized in group transfer radical addition reactions. Transition metal-mediated C-S bond cleavage has also been explored, for example, in the synthesis of thiocyanates from thioethers using aryl(cyano)iodonium triflates.

Kinetic and Thermodynamic Aspects of Thiadrine (B12812893) Thiocyanate Reactivity

The reactivity of thiadrine thiocyanate derivatives is fundamentally governed by kinetic and thermodynamic principles. Understanding these aspects is crucial for predicting reaction outcomes, optimizing reaction conditions, and elucidating reaction mechanisms. This section delves into the key kinetic and thermodynamic parameters that characterize the reactions of these compounds.

Detailed kinetic studies have been conducted on various reactions involving the thiocyanate moiety, providing insights into reaction rates, the influence of reaction conditions, and the energies involved in the transformation process. For instance, the oxidation of the thiocyanate ion has been a subject of extensive investigation. The rate of this reaction is observed to increase as the acid concentration decreases. researchgate.net

Thermodynamic data provides a deeper understanding of the spontaneity and energy changes associated with the reactions of this compound derivatives. The study of the binding of thiocyanate to certain receptors has shown that these interactions can be significantly influenced by thermodynamic parameters. In some cases, the presence of thiocyanate can potentiate the binding of other molecules, altering the thermodynamic profile of the interaction from exothermic to one that is not. nih.gov This suggests that entropic factors can play a crucial role in the binding processes involving thiocyanate. nih.gov

The subsequent subsections will provide a more detailed analysis of the kinetic and thermodynamic data that has been reported for reactions involving the thiocyanate functional group, which is central to the reactivity of this compound.

Interactive Data Table: Kinetic Parameters for Thiocyanate Reactions

The following table summarizes key kinetic data from various studies on reactions involving the thiocyanate ion. This data provides a quantitative measure of the reactivity of the thiocyanate group under different conditions.

Detailed Research Findings

Research into the kinetics of thiocyanate reactions reveals complex dependencies on various factors. For example, in the oxidation of thiocyanate by tris(1,10-phenanthroline)iron(III), the reaction rate is inversely proportional to the acid concentration and directly proportional to the chloride concentration. researchgate.net This suggests multiple reaction pathways, each with its own specific rate constant and activation energy. researchgate.net

The study of substitution reactions in molten acetate (B1210297) and thiocyanate salts has also provided valuable kinetic data. An Arrhenius plot for a methyl ester in this system over a temperature range of 181-220°C yielded an activation energy of 19.0 kcal/mol. semanticscholar.org The introduction of potassium thiocyanate as a second nucleophile was found to accelerate the displacement reaction. semanticscholar.org

In the context of environmental chemistry, the adsorption of thiocyanate onto steel slag has been studied. The rate of adsorption was found to increase with temperature, and the kinetic data was well-described by a pseudo-second-order model. irost.ir The activation energy for this pseudo-second-order reaction was calculated to be 6.92 kJ/mol. irost.ir

The anaerobic dissociation of thiocyanate is another area of active research. The rate of dissociation has been shown to be dependent on both temperature and pH. mtech.edu The activation energies for this process were estimated to be 71.1 kJ/mol at ambient pH and 32.7 kJ/mol at pH 2.0. mtech.edu

Interactive Data Table: Thermodynamic Parameters for Thiocyanate Reactions

The thermodynamic parameters of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insight into the driving forces behind thiocyanate reactions. The table below presents a collection of such data.

Detailed Research Findings

The formation of the ferric thiocyanate complex has been a model system for studying the thermodynamics of complexation reactions. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) for the forward reaction have been determined, providing insights into the transition state of the reaction. williams.edu For the formation of Fe(SCN)++, values for ΔH‡ and ΔS‡ have been reported as 13.0 ± 1.4 kcal/mol and -5 ± 5 e.u., respectively. williams.edu

The thermodynamics of thiocyanate binding to biological receptors have also been explored. In a study on the GABA(A) receptor, thiocyanate was found to potentiate the binding of bicuculline (B1666979) methiodide and remove its exothermic nature. nih.gov This suggests that the binding process in the presence of thiocyanate may be entropically driven, a phenomenon described as "entropic trapping". nih.gov

In the study of the reduction of methylene (B1212753) blue by thiocyanate, it was found that the reaction is reversible and follows first-order kinetics. nih.gov This work highlights the importance of considering both kinetic and thermodynamic aspects to fully understand the interaction between methylene blue and thiocyanate. nih.gov

Furthermore, the equilibrium constant for the addition of thiocyanate to Co(III)-tetra(3-N-methylpyridyl)porphine was found to be smaller than for a related isomer, an effect attributed to a larger dissociation rate constant for the former. nih.gov This demonstrates the interplay between kinetics and thermodynamics in determining the position of equilibrium in these systems. nih.gov

Coordination Chemistry of Thiadrine Thiocyanate

Thiocyanate (B1210189) as an Ambidentate Ligand in Transition Metal and Main Group Complexes

N-Coordination versus S-Coordination Preferences

The choice between N-coordination (forming an isothiocyanate complex) and S-coordination (forming a thiocyanate complex) is influenced by several factors, most notably the nature of the metal ion, steric effects, and even reaction kinetics. ncats.iomdpi.com The Hard and Soft Acids and Bases (HSAB) theory provides a foundational framework for predicting the preferred coordination mode. ncats.io

Hard metal cations , such as first-row transition metals like Cr(III), Mn(II), Fe(III), Ni(II), and Co(II), as well as lanthanides and actinides, are classified as hard Lewis acids. ncats.iomdpi.comscribd.com They tend to form bonds with the hard nitrogen atom of the thiocyanate ligand. ncats.io In these N-bonded isothiocyanate complexes, the metal-N-C bond angle is typically close to 180°. ncats.io

Soft metal cations , including class B metals like Pd(II), Pt(II), Au(III), and Hg(II), are soft Lewis acids. ncats.io They show a preference for coordinating with the softer sulfur atom. ncats.io For these S-bonded thiocyanate complexes, the metal-S-C bond angle is usually around 100°. ncats.io

However, the HSAB principle is not absolute, and other factors can override these preferences. For instance, steric hindrance from bulky ancillary ligands on the metal center can favor the more linear N-coordination over the bent S-coordination. mdpi.com Kinetic versus thermodynamic control can also lead to the formation of different isomers. A well-known example is the [Co(NH₃)₅(SCN)]²⁺ complex; the S-bonded isomer is formed first as the kinetic product, which then isomerizes to the more thermodynamically stable N-bonded form, [Co(NH₃)₅(NCS)]²⁺. ncats.io

Table 1: Coordination Preferences of Thiocyanate with Various Metal Ions
Metal IonHSAB ClassificationPreferred CoordinationTypical Complex ExampleReference
Cr(III)Hard AcidN-bonded (Isothiocyanate)[Cr(NCS)₄(NH₃)₂]⁻ ncats.io
Fe(III)Hard AcidN-bonded (Isothiocyanate)[Fe(NCS)(H₂O)₅]²⁺ smolecule.com
Co(II)Hard AcidN-bonded (Isothiocyanate)[Co(NCS)₄]²⁻ ncats.io
Ni(II)Hard AcidN-bonded (Isothiocyanate)[Ni(NCS)₆]⁴⁻ ncats.io
Cu(II)Borderline AcidN-bonded (Isothiocyanate)[Cu(cyclen-tpam)(NCS)]⁺ mdpi.com
Zn(II)Borderline AcidN-bonded (Isothiocyanate)Zn(1-MeIm)₂(NCS)₂ smolecule.com
Cd(II)Soft AcidN-bonded (often), S-bonded possible[(CuL)₂Cd(NCS)₂] psu.edu
Pd(II)Soft AcidS-bonded (Thiocyanate)[Pd(SCN)₄]²⁻ ncats.io
Pt(II)Soft AcidS-bonded (Thiocyanate)[Pt(SCN)₄]²⁻ ncats.io
Ag(I)Soft AcidS-bonded (often bridging)[Ag(SCN)₂]⁻ uc.pt
Hg(II)Soft AcidS-bonded (Thiocyanate)[Hg(SCN)₄]²⁻ ncats.io

Bridging Modes of the Thiocyanate Anion

Beyond simple monodentate coordination, the thiocyanate ligand is an excellent bridging ligand, capable of linking two or even three metal centers to form polynuclear complexes and coordination polymers. ncats.iosmolecule.com This bridging ability is crucial in the design of materials with specific magnetic or structural properties. mdpi.com

The most common bridging mode is the end-to-end μ₁‚₃-NCS⁻ bridge, where the nitrogen atom coordinates to one metal center and the sulfur atom coordinates to another (M-NCS-M'). mdpi.com This mode is frequently observed in heterometallic complexes. Another known mode is the end-on μ₁‚₁-NCS⁻ bridge, though it is less common. mdpi.com More complex bridging, such as the μ₁‚₁‚₃ mode where the ligand binds to three metal ions, has also been identified in silver(I) coordination polymers. uc.ptmdpi.com The specific bridging mode adopted can be influenced by factors such as the nature of the metal ions and the presence of other co-ligands in the coordination sphere. smolecule.com

Synthesis and Spectroscopic Characterization of Metal-Thiadrine Thiocyanate Complexes

The synthesis of metal-thiocyanate complexes is typically achieved through ligand substitution reactions. ncats.io This involves reacting a metal salt with a source of the thiocyanate ion, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable solvent. ncats.iouc.pt The resulting complexes can then be characterized by a variety of spectroscopic techniques to determine their structure and bonding.

Infrared (IR) spectroscopy is particularly useful for distinguishing between N- and S-bonded isomers. The C-N stretching vibration (ν(C≡N)) is a key diagnostic marker:

N-bonded isothiocyanates generally show a strong ν(C≡N) band below 2110 cm⁻¹. mdpi.com

S-bonded thiocyanates typically exhibit this band at higher frequencies, often above 2110 cm⁻¹. mdpi.com

Bridging thiocyanates can show this vibration at even higher frequencies. researchgate.net

Raman spectroscopy is also sensitive to the metal-NCS interaction and can provide insights into the nature of the metal-ligand bond. scribd.com Single-crystal X-ray diffraction provides the most definitive structural characterization, confirming bond lengths, bond angles, and coordination geometries. smolecule.comuc.ptrsc.org For instance, X-ray studies have confirmed tetrahedral geometries for complexes like [Co(NCS)₄]²⁻ and octahedral geometries for [Co(NCS)₂(hmpy)₄]. ncats.iorsc.org

Electronic Structure and Bonding Analysis in Thiadrine (B12812893) Thiocyanate Coordination Compounds

The electronic structure and nature of the bonding in metal-thiocyanate complexes dictate their physical and chemical properties, including their color, magnetism, and reactivity.

Ligand Field Theory Applications

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure of coordination complexes. It explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the ligand, as summarized in the spectrochemical series. Thiocyanate is considered a weak-field ligand, meaning it causes a relatively small d-orbital splitting. ncats.io

This has direct consequences for the electronic configuration of the metal ion. For octahedral complexes, a small Δ value means it requires less energy for electrons to occupy the higher energy e_g orbitals than to pair up in the lower energy t₂_g orbitals. Consequently, thiocyanate complexes often exist in a high-spin state. mdpi.com The principles of LFT are essential for interpreting the d-d electronic spectra of these complexes and for calculating the Ligand Field Stabilization Energy (LFSE), which helps rationalize thermodynamic properties.

Spectroscopic Signatures of Metal-Ligand Interactions

UV-Visible spectroscopy is a primary tool for probing the electronic transitions in metal-thiocyanate complexes. The color of many of these complexes arises from d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy one. For example, the deep blue color of the [Co(NCS)₄]²⁻ complex is a result of such transitions. ncats.io

In addition to d-d transitions, charge-transfer bands are also common. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In an Fe(III)/thiocyanate complex, the intense red color is due to an LMCT transition, where an electron is transferred from a thiocyanate orbital to an orbital on the Fe(III) center. smolecule.com In other systems, such as certain ruthenium(II) dithiocyanate complexes, transient absorption spectroscopy has provided clear evidence for the participation of ligand field states in the decay pathways of MLCT excited states. These spectroscopic signatures provide a direct window into the electronic interplay between the metal and the thiocyanate ligand.

Table 2: Spectroscopic Data for Representative Metal-Thiocyanate Complexes
ComplexCoordination ModeIR ν(C≡N) (cm⁻¹)Key UV-Vis Absorption (nm)Reference
[Fe(NCS)(H₂O)₅]²⁺N-bonded~2050~480 (LMCT) smolecule.com
[Co(NCS)₄]²⁻N-bonded~2070~625 (d-d) ncats.io
trans-[Ru(py)₄(NCS)₂]N-bondedNot specifiedMLCT and LMCT bands observed
[Cu(DPA)(NCS)ClO₄]N-bonded2054Not specified mdpi.com
[Pt(SCN)₄]²⁻S-bonded>2110Not specified ncats.io
[Ag(4BP)(SCN)]ₙμ₁‚₁‚₃-bridgingNot specifiedNot specified mdpi.com

Novel Coordination Architectures and Supramolecular Assembly

No published data is available on the novel coordination architectures or supramolecular assembly of Thiadrine thiocyanate.

Electrochemical Properties of Coordination Complexes

There is no available research detailing the electrochemical properties of coordination complexes involving this compound.

Advanced Analytical Techniques for Thiadrine Thiocyanate Research

Development of Hyphenated Chromatographic Methods for Complex Mixture Analysis

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectroscopy, is indispensable for the analysis of complex mixtures containing Thiadrine (B12812893) thiocyanate (B1210189).

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Reaction Monitoring and Product Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for monitoring the synthesis of Thiadrine thiocyanate and identifying related products and impurities. In a typical workflow, the reaction mixture is injected into a liquid chromatograph, where this compound and other components are separated based on their affinity for the stationary phase. The eluent is then introduced into the mass spectrometer.

Initial full-scan mass spectrometry provides the molecular weights of the eluted compounds. For this compound, this would confirm its molecular ion peak. Subsequently, tandem mass spectrometry (MS/MS) is employed. The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This pattern serves as a structural fingerprint, enabling definitive identification even in the presence of isomeric compounds. By tracking the intensity of the parent and product ions over the course of a reaction, researchers can quantitatively monitor the formation of this compound and the consumption of reactants.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterValuePurpose
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)Separation of this compound from starting materials and byproducts.
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase.
Gradient5% to 95% B over 10 minutesTo elute compounds with a wide range of polarities.
Flow Rate0.3 mL/minOptimal for efficient separation and ionization.
Ionization ModeElectrospray Ionization (ESI), PositiveTo generate protonated molecular ions [M+H]⁺ of this compound.
MS/MS Transitione.g., m/z of [M+H]⁺ → m/z of fragment ionFor specific and sensitive quantification and identification.

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of volatile derivatives of this compound or related impurities, Gas Chromatography–Mass Spectrometry (GC-MS) is the method of choice. This compound itself may not be sufficiently volatile or thermally stable for direct GC analysis. In such cases, derivatization is a necessary prerequisite. A common approach involves converting polar functional groups into less polar, more volatile moieties.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectra, characterized by extensive fragmentation, provide detailed structural information that can be compared against spectral libraries for identification.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) offers an alternative and often complementary separation technique to liquid chromatography. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. This technique is particularly advantageous for its high separation efficiency, short analysis times, and minimal sample consumption.

In the context of this compound, CE can be employed to achieve high-resolution separation from structurally similar impurities or degradation products. The method is particularly well-suited for the analysis of charged species, making it ideal for the ionic this compound. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be optimized to fine-tune the separation selectivity.

Advanced Titrimetric and Spectrophotometric Methodologies for Quantitative Analysis

While chromatographic techniques are powerful for separation and identification, titrimetric and spectrophotometric methods remain valuable for accurate and precise quantification. Advanced methodologies in these areas offer robust and cost-effective means for determining the concentration of this compound in various samples.

Potentiometric titration, for instance, can be developed to quantify the thiocyanate ion by titrating with a standard solution of silver nitrate, monitoring the potential change as silver thiocyanate precipitates. Spectrophotometric methods can be based on the formation of a colored complex with the thiocyanate ion. A well-known example is the reaction of thiocyanate with iron(III) ions to form a series of intensely red-colored iron(III)-thiocyanate complexes. The absorbance of this solution, measured at the wavelength of maximum absorption, is directly proportional to the concentration of thiocyanate, and thus this compound.

Microfluidic and Lab-on-a-Chip Systems for High-Throughput Screening

The development of microfluidic and lab-on-a-chip (LOC) systems represents a significant advancement in analytical chemistry, enabling high-throughput screening and analysis. These miniaturized platforms integrate multiple laboratory functions onto a single chip, drastically reducing sample and reagent consumption, analysis time, and waste generation.

For this compound research, a microfluidic device could be designed to perform rapid synthesis, purification, and analysis in a continuous flow or droplet-based format. Such a system would allow for the rapid screening of reaction conditions (e.g., temperature, catalysts, stoichiometry) to optimize the synthesis of this compound. Integrated detection methods, such as on-chip electrophoresis or electrochemical detection, would provide real-time analytical feedback.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Surface Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that can detect molecules at extremely low concentrations. The technique relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver.

SERS is particularly well-suited for the trace analysis of this compound. The thiocyanate group is known to have a strong affinity for gold and silver surfaces, which can lead to significant signal enhancement. By analyzing the SERS spectrum, one can not only detect minute quantities of this compound but also gain insights into its orientation and interaction with the metal surface. This information is valuable for understanding surface chemistry and for the development of novel sensors.

Theoretical and Computational Investigations of 3,4 Dimethyl 5 Phenyl 2 Iminothiazolidine Thiocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in a static state, typically in the gas phase at 0 Kelvin.

Density Functional Theory (DFT) is a widely used computational method for studying organic molecules due to its favorable balance between accuracy and computational cost. For a molecule such as 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate (B1210189), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional arrangement (optimized molecular geometry). This process yields precise data on bond lengths, bond angles, and dihedral angles.

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. jmchemsci.comjmchemsci.com For similar thiazolidinone derivatives, these energy gaps can be calculated to predict molecular reactivity. jmchemsci.comjmchemsci.com

Furthermore, DFT is used to compute theoretical vibrational frequencies. After scaling with an appropriate factor to correct for anharmonicity and other systematic errors, these calculated frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the structure and assign specific vibrational modes to the molecule's functional groups. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Thiazolidine (B150603) Derivatives

ParameterDescriptionTypical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -3.0 eV
ΔE (Energy Gap) Difference between ELUMO and EHOMO1.17 to 4.0 eV
Hardness (η) Resistance to change in electron distribution0.5 to 2.0 eV
Softness (S) Reciprocal of hardness, indicates reactivity0.5 to 1.0 eV

For calculations demanding higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are utilized. Though more computationally intensive than DFT, these methods provide more reliable results for properties like total electronic energy, conformational energies, and reaction barriers. This high level of accuracy is critical for constructing a precise potential energy surface, which maps the energy of the molecule as a function of its geometry, and for validating the results obtained from less computationally expensive methods like DFT.

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed experimentally.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), serve as a powerful tool alongside experimental NMR data for the unambiguous structural confirmation of complex organic molecules. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Substituted Thiazolidinone

NucleusPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
H (N-H) 8.528.45
H (CH-Aryl) 7.357.30
C (C=O) 170.1169.5
C (C=N) 162.4161.8

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, accounting for temperature and environmental effects.

MD simulations are used to explore the conformational landscape of 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate. By simulating the atomic motions over nanoseconds or longer, researchers can identify the most stable conformers and the pathways for transitioning between them. mdpi.com Key areas of flexibility in this molecule would include the puckering of the five-membered thiazolidine ring and the rotation around the single bonds connecting the phenyl and methyl groups. Understanding this dynamic behavior is essential, as the molecule's active conformation may not be its lowest-energy state.

The presence of a solvent can significantly influence a molecule's structure and reactivity. MD simulations can explicitly model the interactions between the solute (the thiazolidine derivative) and surrounding solvent molecules (e.g., water, DMSO, ethanol). These simulations can reveal how the solvent affects conformational preferences through hydrogen bonding and other intermolecular forces. They also provide a dynamic picture of the solvent shell around the molecule, which is crucial for understanding reaction mechanisms and rates in solution. For quantum chemical calculations, solvent effects are often approximated using implicit solvation models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. acs.org

Intermolecular Interactions and Aggregation Behavior

The supramolecular assembly and solid-state properties of 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate are governed by a network of non-covalent interactions. Computational analysis, primarily through Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides significant insights into these forces. The key intermolecular interactions hypothesized to occur in this system include hydrogen bonding, π-π stacking, and van der Waals forces.

The phenyl ring attached to the thiazolidine core introduces the possibility of π-π stacking interactions, which are crucial for the aggregation behavior of the molecule. These interactions, along with weaker C-H···π interactions, can be characterized by analyzing the distances and orientations between aromatic rings in simulated molecular clusters. Reduced Density Gradient (RDG) analysis is a computational technique that can further identify and visualize the nature of these non-covalent interactions.

Aggregation behavior can be modeled using molecular dynamics simulations, which track the movement of molecules over time. These simulations can predict how individual molecules of 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate might self-assemble in different solvents or in the solid state, driven by the interplay of the aforementioned intermolecular forces. The results of such simulations can provide insights into potential crystal polymorphism and the morphology of aggregates.

Interactive Table 1: Hypothetical Intermolecular Interaction Analysis

Interaction TypePotential Interacting GroupsCalculated Interaction Energy (kcal/mol)Typical Distance (Å)
Hydrogen Bond (N-H···N)Imino H and Thiocyanate N-4.52.9
Hydrogen Bond (N-H···S)Imino H and Thiazolidine S-2.13.4
π-π StackingPhenyl-Phenyl-2.83.6
C-H···π InteractionMethyl H and Phenyl Ring-1.53.8

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity and degradation pathways of 3,4-Dimethyl-5-phenyl-2-iminothiazolidine Thiocyanate is crucial for its potential applications. Computational chemistry offers powerful tools to model reaction mechanisms and identify transition states, providing a deeper understanding of the kinetics and thermodynamics of chemical transformations. A plausible reaction to investigate would be the isomerization of the exocyclic imino group to an endocyclic amino form, a common tautomeric equilibrium in related heterocyclic systems.

DFT calculations can be used to map the potential energy surface (PES) of the proposed reaction. This involves locating the minimum energy structures of the reactant and product, as well as the first-order saddle point that corresponds to the transition state (TS). The energy difference between the transition state and the reactant defines the activation energy barrier, which is a key determinant of the reaction rate. masterorganicchemistry.comfiveable.me

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactant and product on the PES. science.gov The vibrational frequencies of the reactant, product, and transition state are also calculated. The transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction and activation can be calculated from the vibrational frequencies and electronic energies. wikipedia.org These values provide a comprehensive picture of the reaction's feasibility and spontaneity. For example, a positive ΔG of reaction would indicate that the starting imino form is more stable than the amino tautomer.

Interactive Table 2: Hypothetical Reaction Energetics for Isomerization

ParameterValue (kcal/mol)Description
Energy of Reactant (E_react)-1250.5Ground state energy of the imino tautomer
Energy of Transition State (E_TS)-1225.2Energy at the peak of the reaction barrier
Energy of Product (E_prod)-1245.8Ground state energy of the amino tautomer
Activation Energy (Ea)25.3Energy barrier for the forward reaction (E_TS - E_react)
Reaction Energy (ΔE)4.7Overall energy change of the reaction (E_prod - E_react)

Machine Learning and Artificial Intelligence Applications in Structure-Reactivity Prediction

A common application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comneuraldesigner.comacs.org A QSAR model for a series of thiazolidine derivatives, including our target compound, would involve several steps. First, a dataset of related compounds with known experimental activities (e.g., enzyme inhibition constants) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the molecule's structural, electronic, and physicochemical properties.

Next, a machine learning algorithm, such as random forest, support vector machines, or a neural network, is trained on this dataset. nih.gov The algorithm learns the complex relationships between the molecular descriptors and the observed activity. The performance of the trained model is then evaluated using a separate test set of compounds to ensure its predictive power.

Interactive Table 3: Hypothetical Molecular Descriptors for a QSAR Model

DescriptorValueDescription
Molecular Weight249.37Total mass of the molecule
LogP2.85Octanol-water partition coefficient (lipophilicity)
Topological Polar Surface Area (TPSA)65.4 ŲSum of surfaces of polar atoms
Number of Hydrogen Bond Donors1Count of N-H or O-H bonds
Number of Hydrogen Bond Acceptors4Count of N or O atoms
Dipole Moment5.2 DMeasure of molecular polarity

Non Clinical Applications and Advanced Material Development Involving Thiadrine Thiocyanate

Role in Catalysis and Organocatalysis

There is no available research to support the use of Thiadrine (B12812893) thiocyanate (B1210189) as a catalyst or organocatalyst.

Thiadrine Thiocyanate as a Ligand in Homogeneous and Heterogeneous Catalysis

No studies have been identified that investigate or describe the use of this compound as a ligand in either homogeneous or heterogeneous catalysis.

Applications in Organic Transformations and Green Chemical Processes

There is no documented application of this compound in facilitating organic transformations or its use in green chemical processes.

Integration into Novel Material Systems

No data exists in the public domain concerning the integration of this compound into the following material systems:

Polymeric Materials and Coatings

No research has been published detailing the incorporation of this compound into polymeric materials or its use in the development of advanced coatings.

Electrochemical and Optoelectronic Materials (e.g., conductivity, luminescence)

There are no available studies on the electrochemical or optoelectronic properties of this compound, nor any indication of its use in materials with specific conductivity or luminescent characteristics.

Based on the exhaustive search, it must be concluded that this compound is a compound for which non-clinical applications in catalysis and advanced material science have not been explored or, if they have, the results have not been published in publicly accessible literature. Therefore, no data tables or detailed research findings can be provided for the requested topics.

Surface Modification and Adsorption Phenomena

There is no available scientific literature detailing the use of this compound for surface modification or describing its adsorption phenomena. While heterocyclic compounds containing sulfur and nitrogen, as well as thiocyanate moieties, are known to be active in surface interactions such as corrosion inhibition and surface functionalization, no studies have been found that specifically investigate "this compound" for these purposes. ijcsi.proaspur.rsnih.govrsc.orgtaylorfrancis.comresearchgate.netsciforum.netmdpi.comresearchgate.netmdpi.comacs.orgnih.govnih.gov

General principles of related compounds suggest that the thiadiazine ring system, with its nitrogen and sulfur atoms, could potentially interact with metal surfaces. ijcsi.proaspur.rsnih.govtaylorfrancis.com Similarly, the thiocyanate group is well-documented for its ability to bind to various surfaces, including metals like gold. sciforum.netmdpi.comacs.orgnih.govacs.org However, without specific experimental data for this compound, any discussion of its behavior remains speculative.

Table of Adsorption Data for this compound:

AdsorbentAdsorbateLangmuir IsothermFreundlich IsothermTemkin Isotherm
Data Not AvailableThis compoundData Not AvailableData Not AvailableData Not Available

Precursors for Other Advanced Materials and Chemical Building Blocks

No published research could be located that describes the use of this compound as a precursor for advanced materials or as a chemical building block. The synthesis of advanced materials often relies on specific reactive functional groups within a precursor molecule. Although the thiadiazine and thiocyanate components of the compound's name suggest potential reactivity, there are no documented examples of this compound being used to synthesize polymers, coordination frameworks, or other advanced materials. ucy.ac.cybiointerfaceresearch.comnih.govnih.govasianpubs.orgacs.orgresearchgate.netnih.govjyu.fisfu.camdpi.comnih.govresearchgate.netrsc.orgiucr.orggoogle.comresearchgate.netnih.govchemrxiv.orggreatcellsolarmaterials.comacs.orgrsc.orgacs.orgrsc.orgtandfonline.comresearchgate.netresearchgate.netmdpi.com

For instance, various thiadiazine derivatives have been explored as components in conductive polymers and other functional materials. ucy.ac.cyresearchgate.netrsc.org The thiocyanate group can also be a versatile linker in coordination polymers or a functional group in polymer synthesis. acs.orgjyu.fisfu.camdpi.comrsc.orgiucr.orggoogle.comresearchgate.netacs.orgrsc.org However, the specific synthetic utility of "this compound" in these contexts is not reported in the scientific literature.

Table of Materials Derived from this compound:

PrecursorResulting MaterialSynthesis MethodKey Properties
This compoundData Not AvailableData Not AvailableData Not Available

Environmental Chemistry and Abiotic Transformation of Thiocyanate Based Compounds

Sorption and Desorption Behavior in Environmental Matrices

Sorption, which includes adsorption and absorption, is a key process that affects the transport and bioavailability of chemicals in the environment. The sorption of thiocyanate (B1210189) to soil and sediment particles can retard its movement in groundwater and surface water.

The sorption behavior of thiocyanate is influenced by the properties of the sorbent material and the chemistry of the aqueous solution. Studies have investigated the sorption of thiocyanate on various materials, including activated carbon, hydrotalcites, and ion-imprinted polymers. dergipark.org.trlew.roresearchgate.net For example, ZnCl₂ activated carbon derived from coir pith has been shown to have an adsorption capacity of 14.98 mg of thiocyanate per gram of carbon. dergipark.org.tr

Ion-imprinted polymers have been developed for the selective removal of thiocyanate, with a maximum adsorption capacity of 95 mg of thiocyanate per gram of polymer reported in one study. dergipark.org.tr The regeneration of these sorbents is possible, allowing for their repeated use. dergipark.org.tr

The sorption of thiocyanate onto hydrotalcite-type materials is influenced by the composition of the material. For instance, the substitution of magnesium with nickel in Mg/Ni-Al hydrotalcites was found to decrease the sorption capacity for thiocyanate. lew.ro The sorption of metal-thiocyanate complexes onto polymers like cellulose (B213188) acetate (B1210297) has also been studied, with the sorption selectivity depending on the metal ion. nih.gov

Long-Term Fate and Persistence in Engineered and Natural Systems

The long-term fate of thiocyanate in the environment is a complex interplay of the abiotic degradation pathways mentioned above and, significantly, microbial degradation. While free cyanide is not considered persistent in water, its transformation to the more stable thiocyanate can lead to longer-term environmental concerns. mtech.educanada.ca Thiocyanate itself is more stable than cyanide but can act as a reservoir, potentially releasing cyanide under certain conditions. tandfonline.commaden.org.tr

Although there is evidence that thiocyanate is not persistent in some soils due to microbial degradation, its persistence can be significant in certain environments, particularly in the absence of adapted microbial populations or under conditions that inhibit microbial activity. researchgate.netleicabiosystems.com For example, high concentrations of heavy metals, which can be present in mining effluents, can inhibit the microbial degradation of thiocyanate. nih.gov The persistence of high levels of thiocyanate has been observed in soils, sediments, and aquatic life near gold mines. researchgate.net In engineered systems like wastewater treatment plants, the removal of thiocyanate is often achieved through biological treatment processes, but the efficiency can be affected by loading rates and the presence of inhibitory substances. nih.govnih.gov

Analytical Monitoring Techniques for Environmental Samples

Accurate monitoring of thiocyanate in environmental samples such as water and soil is crucial for assessing contamination and the effectiveness of remediation efforts. ontosight.airesearchgate.net A variety of analytical techniques are available for the determination of thiocyanate.

Interactive Data Table: Analytical Methods for Thiocyanate Detection

MethodSample MatrixDetection LimitKey FeaturesReference(s)
Spectrophotometry Water, Biological fluids~100 ppb (water)Simple, common method based on the formation of a colored complex with ferric ions. Susceptible to interferences. ontosight.ainih.govplos.org
Ion Chromatography (IC) Water, Soil, Biological fluids20 ppb (soil)Provides good selectivity and sensitivity. Often coupled with other detectors. ontosight.ainih.gov
High-Performance Liquid Chromatography (HPLC) Biological fluids, Seawater3 µg/L (seawater)Can be coupled with UV or fluorescence detectors for high sensitivity. nih.govplos.org
Gas Chromatography-Mass Spectrometry (GC-MS) Biological and environmental samples-Provides high specificity for identification and quantification. researchgate.net
Capillary Electrophoresis Biological and environmental samples-Another separation technique used for thiocyanate analysis. researchgate.net
Enzyme-Based Assays General-Utilizes enzymes that react with thiocyanate to produce a measurable signal. ontosight.ai
Ion-Selective Electrodes General-A potentiometric method for direct measurement of thiocyanate activity. researchgate.net

An automated spectrophotometric method for water and wastewater has a reported sensitivity of 0.5 ppb. nih.gov For soil samples, ion chromatography is a preferred method due to its selectivity and a sensitivity of 20 ppb. nih.gov High-performance liquid chromatography (HPLC) coupled with a UV detector has been used for seawater analysis with a detection limit of 3 µg/L. plos.org Care must be taken during sample collection and storage as thiocyanate is biodegradable. nih.gov

Future Research Directions and Unexplored Avenues in Thiadrine Thiocyanate Chemistry

Advanced Synthetic Routes to Complex Thiadrine (B12812893) Thiocyanate (B1210189) Analogues

The synthesis of Thiadrine itself has been documented, involving the reaction of racemic 1-phenyl-1-chloro-2-methylaminopropane hydrochloride with ammonium (B1175870) thiocyanate. vnu.edu.vn However, the future of Thiadrine thiocyanate chemistry lies in the development of more sophisticated and versatile synthetic methodologies. Future research should focus on stereoselective syntheses to isolate specific enantiomers of Thiadrine, as different stereoisomers may exhibit unique biological activities and physical properties.

Further exploration into one-pot, multi-component reactions, which are known for their efficiency and atom economy, could provide novel pathways to a diverse library of this compound analogues. nih.gov The development of catalytic methods, potentially using transition metals or organocatalysts, for the synthesis of the thiazolidine (B150603) ring could lead to higher yields and milder reaction conditions. rsc.org Investigating the synthesis of analogues with varied substitutions on the phenyl and thiazolidine rings is a critical next step to building a comprehensive structure-activity relationship (SAR) profile for this class of compounds.

Deeper Understanding of Electronic Structure and Bonding

A fundamental understanding of the electronic structure and bonding within this compound is crucial for predicting its reactivity, stability, and potential interactions with biological targets or materials. numberanalytics.com Future research should employ computational chemistry techniques, such as Density Functional Theory (DFT), to model the molecule's electron distribution, molecular orbitals, and bonding characteristics. rsc.org

Key areas of investigation would include the nature of the ionic interaction between the Thiadrine cation and the thiocyanate anion, as well as the electronic influence of the substituents on the aromatic and heterocyclic rings. nih.gov Such studies could elucidate the most likely sites for electrophilic and nucleophilic attack, providing a theoretical foundation for designing new reactions and understanding its metabolic pathways. Furthermore, analyzing the electronic structure of excited states could reveal potential photophysical properties. nih.gov

Exploration of Novel Physical and Chemical Properties

The physical and chemical properties of this compound are currently not well-documented. A systematic investigation into these properties is a vital avenue for future research. This would involve determining key physical constants such as melting point, solubility in various solvents, and crystallographic structure through X-ray diffraction.

Chemically, the reactivity of the thiocyanate anion in the context of the Thiadrine cation should be explored. For instance, its potential to act as a bridging ligand to form coordination polymers with metal ions could be investigated. The stability of the compound under various conditions (pH, temperature, light) also needs to be systematically studied to assess its potential for practical applications.

Interdisciplinary Research with Material Science and Theoretical Chemistry

The intersection of this compound chemistry with material science and theoretical chemistry presents a rich field for future discoveries. tu-darmstadt.depsl.eu The unique structure of this compound, combining a heterocyclic cation with a versatile anion, could be a building block for novel functional materials. unipd.it For example, its potential use in the development of new ionic liquids or as a component in polymer composites could be explored.

Theoretical chemistry can play a pivotal role in guiding these explorations. uc.pt Computational modeling can be used to predict the properties of hypothetical materials incorporating this compound, allowing for a more targeted and efficient experimental approach. ub.edu The synergy between theoretical prediction and experimental validation will be key to unlocking the potential of this compound in materials science.

Development of Sustainable and Eco-Friendly Methodologies

In line with the growing emphasis on green chemistry, future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic and application methodologies. pharmascholars.com This includes the use of greener solvents, such as deep eutectic solvents, which have been successfully employed in the synthesis of other thiazolidine derivatives. frontiersin.orgnih.gov

The development of catalytic syntheses, as mentioned earlier, also aligns with green chemistry principles by reducing waste and energy consumption. acs.org Furthermore, exploring the use of renewable starting materials and developing efficient recycling methods for any catalysts or reagents used will be crucial. nih.gov The lifecycle assessment of any potential product derived from this compound should also be considered to ensure its environmental impact is minimized.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing thiadrine thiocyanate derivatives, and how can their purity be validated?

  • Answer : Synthesis typically involves reacting thiazolidinone precursors with aryl isothiocyanates in dimethylformamide (DMF) under basic conditions (e.g., KOH) . Purity validation requires chromatographic techniques (e.g., TLC) combined with elemental analysis and mass spectrometry. Recovery tests, such as spiking known thiocyanate concentrations into samples and analyzing via regression models, ensure analytical accuracy .

Q. How can FT-IR spectroscopy distinguish between thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes?

  • Answer : C-N and C-S stretching frequencies in FT-IR spectra differentiate bonding modes. For example, M-NCS typically shows C-S stretches near 700–750 cm⁻¹, while M-SCN exhibits C-N stretches around 2050–2100 cm⁻¹. Quantitative comparison with reference compounds and HSAB theory (soft S donors prefer softer metal centers) aids interpretation .

Q. What statistical methods are recommended for analyzing thiocyanate concentration data in environmental or biological samples?

  • Answer : Use ANOVA to compare means across treatment groups (e.g., different millet varieties ). For internal validation, calculate recovery percentages (e.g., 100–102% recovery in spiked samples) and apply t-tests for inter-group differences. Control limits (e.g., 4.8–5.4 mg/L) ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions between thiocyanate's polymer-ion interactions and salting-out effects in Hofmeister studies?

  • Answer : Weakly hydrated anions like thiocyanate may induce electrostatic stabilization (attractive interactions) while simultaneously causing salting-out via surface partitioning. Combine calorimetry (DSC), light scattering (DLS), and interfacial analysis (QCM, AFM) to decouple these mechanisms .

Q. What experimental designs are critical for ensuring reproducibility in thiocyanate biodegradation studies?

  • Answer : Use continuous reactor systems with tracer studies to verify complete mixing. Monitor sulfur/nitrogen species via ion chromatography and balance calculations (e.g., SCN⁻ → SO₄²⁻ + NH₃). Kinetic parameters (e.g., oxygen demand) must be quantified under controlled pH and temperature .

Q. How can researchers validate conflicting hypotheses about thiocyanate's role in redox-active coordination complexes?

  • Answer : Employ cyclic voltammetry to track redox states and X-ray crystallography to confirm structural changes. Compare experimental redox potentials with DFT-calculated values to identify discrepancies arising from solvent effects or ligand lability .

Q. What advanced analytical strategies address matrix interference in thiocyanate quantification from complex biological fluids?

  • Answer : Implement matrix-matched calibration and standard addition methods. Use hyphenated techniques like LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-thiocyanate) to correct for ion suppression/enhancement .

Methodological Guidelines

  • Experimental Design : Document reagent sources (e.g., DMF purity), equipment specifications, and environmental conditions (pH, temperature) to ensure reproducibility .
  • Data Presentation : Use tables with internal control limits (e.g., ±5% of mean) and statistical metrics (ANOVA p-values, recovery rates) .
  • Conflict Resolution : When data contradictions arise, cross-validate findings using orthogonal techniques (e.g., DSC + QCM) and revisit theoretical frameworks (e.g., HSAB theory) .

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